N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester (CAS 34695-46-0, synonym Boc-Lys(Tfa)-OSu) is a doubly protected, carboxyl-activated L-lysine derivative with molecular formula C₁₇H₂₄F₃N₃O₇ and molecular weight 439.38 g/mol. The compound carries a tert-butyloxycarbonyl (Boc) group on the α-amine, a trifluoroacetyl (Tfa) group on the ε-amine, and an N-hydroxysuccinimide (NHS) ester at the α-carboxyl terminus.

Molecular Formula C17H24F3N3O7
Molecular Weight 439.4 g/mol
Cat. No. B13392517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester
Molecular FormulaC17H24F3N3O7
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)
InChIKeyIAMVVSHTWIUKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Tfa)-OSu): Protected Lysine Building Block with Pre-Activated NHS Ester for Orthogonal Peptide Synthesis


N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester (CAS 34695-46-0, synonym Boc-Lys(Tfa)-OSu) is a doubly protected, carboxyl-activated L-lysine derivative with molecular formula C₁₇H₂₄F₃N₃O₇ and molecular weight 439.38 g/mol . The compound carries a tert-butyloxycarbonyl (Boc) group on the α-amine, a trifluoroacetyl (Tfa) group on the ε-amine, and an N-hydroxysuccinimide (NHS) ester at the α-carboxyl terminus [1]. This orthogonal protection scheme—acid-labile Boc paired with base-labile Tfa—combined with pre-activation of the carboxyl group distinguishes it from both single-protecting-group lysine derivatives and free-acid analogues, making it a strategic building block for solid-phase peptide synthesis (SPPS), solution-phase fragment condensation, and site-selective bioconjugation where sequential deprotection and direct coupling are required .

Why Generic Substitution Fails for N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester: Orthogonality and Pre-Activation Cannot Be Interchanged with Common Lysine Building Blocks


Substituting Boc-Lys(Tfa)-OSu with a superficially similar lysine derivative—such as Boc-Lys(Boc)-OSu, Fmoc-Lys(Tfa)-OH, or Boc-Lys(Tfa)-OH—introduces critical synthetic liabilities. Boc-Lys(Boc)-OSu carries two acid-labile Boc groups that cannot be removed independently, destroying orthogonality and precluding sequential side-chain functionalization [1]. Fmoc-Lys(Tfa)-OH, while retaining the orthogonal Boc/Tfa pair, lacks the pre-activated NHS ester; it requires in situ activation with carbodiimide coupling reagents, which introduces additional steps, increases racemization risk, and produces variable coupling yields [2]. Boc-Lys(Tfa)-OH shares the same protecting groups but again demands separate activation, consuming extra equivalents of coupling agent and generating urea by-products that complicate purification [2]. The NHS ester of Boc-Lys(Tfa)-OSu circumvents these problems by providing a shelf-stable, pre-activated acyl donor that reacts directly with amine nucleophiles under mild conditions, preserving both α-proton chirality and orthogonal protecting-group integrity—attributes that no single generic alternative simultaneously delivers .

Quantitative Differentiation Evidence for N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester Versus Closest Analogs


Orthogonal Deprotection Selectivity: Boc/Tfa Pair Enables Sequential Side-Chain Functionalization Unachievable with Di-Boc Lysine Esters

Boc-Lys(Tfa)-OSu features an acid-labile Boc group (removed by TFA or 50% TFA in DCM) and a base-labile Tfa group (removed by aqueous ammonia or piperidine), enabling independent, sequential deprotection of the α- and ε-amino functionalities. In contrast, Boc-Lys(Boc)-OSu (CAS 30189-36-7) carries two Boc groups that are both cleaved under identical acidic conditions (TFA), providing no orthogonality whatsoever. The Tfa group is stable to the acidic conditions used for Boc removal and remains intact during repeated TFA treatment cycles in SPPS, as demonstrated in triblock copolypeptide synthesis where poly-Nε-Boc-L-lysine and poly-Nε-Tfa-L-lysine blocks were sequentially deprotected in a block-selective manner without cross-reactivity [1]. The Fmoc-Lys(Tfa)-OH analogue offers a conceptually similar orthogonal pair (Fmoc base-labile, Tfa base-labile), but Fmoc and Tfa are both removed by basic reagents (piperidine and aqueous ammonia, respectively); achieving true orthogonality requires careful pH control, whereas the Boc/Tfa pair operates through completely orthogonal acid/base mechanisms with no condition overlap .

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Pre-Activated NHS Ester Eliminates In Situ Coupling Reagents: Direct Comparison of Boc-Lys(Tfa)-OSu vs. Boc-Lys(Tfa)-OH

Boc-Lys(Tfa)-OSu contains a pre-formed N-hydroxysuccinimide ester at the α-carboxyl group, enabling direct amide bond formation with amine nucleophiles without the addition of carbodiimide coupling reagents. Its free-acid analogue, Boc-Lys(Tfa)-OH (CAS 16965-06-3), requires activation with DCC, EDC, or similar carbodiimides prior to coupling. In a systematic study of TFA-protected amino acid-OSu derivatives, the NHS ester approach produced 'fewer side reactions, including racemization' compared to traditional acyl chloride or in situ activated methods [1]. The NHS ester activation strategy delivered TFA-protected α-amino aryl-ketones in 82–85% yield when reacted with benzene under Friedel–Crafts conditions using AlCl₃ (6 equiv., 70 °C, 2 h), whereas the benzotriazole-based acyl donor—representative of an in situ activation approach—yielded only 63% under comparable conditions (AlCl₃, CH₂Cl₂, 20 °C, 3 h) [1]. The NHS ester also permitted room-temperature acylation (36 h) to give 78–84% yield, demonstrating flexibility in reaction conditions that is not accessible with acid-chloride or benzotriazole methods [1].

Peptide coupling NHS ester Racemization suppression

Selective Tfa Deprotection Under Mild Aqueous Basic Conditions Without Boc Loss: Enantiomeric Purity Retention

The trifluoroacetyl group on the ε-amine of Boc-Lys(Tfa)-OSu can be selectively removed by aqueous basic hydrolysis (1 M aqueous ammonia or 20% piperidine in DMF, room temperature, 1–2 h) while the Boc group on the α-amine remains fully intact . This is documented in the Sigma-Aldrich technical specifications for the analogous Fmoc-Lys(Tfa)-OH building block, which references Atherton et al. (1980) and Stetsenko & Gait (2001) as the foundational demonstrations of selective Tfa cleavage under conditions that leave Boc, Fmoc, and t-butyl ester protecting groups undisturbed . In contrast, the Nε-Boc group on Boc-Lys(Boc)-OSu or Fmoc-Lys(Boc)-OSu cannot be selectively removed in the presence of Nα-Boc; both Boc groups are cleaved simultaneously under acidic conditions (TFA), resulting in complete loss of protection at both amine sites [1]. The Tfa group also withstands the acidic conditions of Boc removal (TFA/DCM), enabling the deprotection sequence: (1) Boc removal with TFA to expose α-amine → (2) coupling at α-amine → (3) Tfa removal with aqueous NH₃ to expose ε-amine → (4) orthogonal modification at ε-amine. This sequential strategy is impossible with di-Boc lysine derivatives [1].

Deprotection selectivity Lysine side-chain modification Peptide bioconjugation

Storage Stability of NHS Ester vs. Acid Chloride: Shelf-Life Comparison Supports Procurement Planning

The N-hydroxysuccinimide ester moiety of Boc-Lys(Tfa)-OSu provides markedly higher storage stability than the acid chloride derivatives historically used for amino acid activation. The Molecules 2017 study explicitly states that 'N-hydroxysuccinimide ester (OSu), which has high storage stability, can react rapidly with amino components' [1]. Acid chlorides (e.g., α-amino acid chlorides) are described in the same study as 'unstable, sensitive to moisture and difficult to handle...should be used instantly and cannot be stored' [1]. Vendor specifications for Boc-Lys(Tfa)-OSu indicate a minimum purity of 98% with long-term storage at 0–8 °C or in a cool, dry place , and the compound is classified as non-hazardous for transportation . This contrasts with acid chlorides, which require anhydrous conditions, generate corrosive HCl upon hydrolysis, and degrade within hours to days under ambient conditions. The practical implication is that Boc-Lys(Tfa)-OSu can be procured in bulk quantities and used across multiple synthesis campaigns without the batch-to-batch variability and safety hazards associated with freshly prepared acid chlorides.

Reagent stability Peptide synthesis logistics NHS ester hydrolysis

Optical Purity Preservation During NHS Ester-Mediated Coupling: Zero Racemization Versus Alternative Activation Methods

Retention of α-proton chirality during coupling is a critical quality parameter for any amino acid building block used in peptide synthesis. The Molecules 2017 study systematically investigated optical purity preservation in TFA-protected amino acid-OSu derivatives using isoleucine and allo-isoleucine diastereomers as chiral probes [1]. ¹H-NMR analysis showed that TFA-L/D-Ile-OSu (δ = 4.97 ppm for α-proton) and TFA-L/D-allo-Ile-OSu (δ = 5.05 ppm) exhibited distinct, baseline-resolved α-proton signals with no epimerization detected after OSu formation or after Friedel–Crafts acylation [1]. The study concluded that 'either TFA-protected α-amino acid-OSu or its application for acylation under Friedel–Craft conditions shows the retention of α-proton chirality' and 'no epimerization during the modification' [1]. In comparison, acid chloride activation of amino acids is notoriously prone to racemization via oxazolone formation, and even carbodiimide-mediated coupling (used with free-acid analogues like Boc-Lys(Tfa)-OH) can produce 1–5% epimerization depending on the additive used (HOBt vs. HOAt) . For the analogous Fmoc-Lys(Tfa)-OH, Sigma-Aldrich specifications require enantiomeric purity ≥99.5% (a/a) , but this value applies to the monomeric building block, not to the post-coupling product where racemization can occur during activation.

Racemization Chirality retention Peptide coupling efficiency

Procurement-Driven Application Scenarios for N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester


Synthesis of Branched and Cyclic Peptides Requiring Orthogonal Lysine Side-Chain Functionalization

Branched peptide architectures (e.g., multiple antigenic peptides, dendrimeric peptides) and cyclic peptides with side-chain-to-side-chain or side-chain-to-terminus linkages demand a lysine residue whose α- and ε-amines can be deprotected and functionalized in independent, sequential steps. Boc-Lys(Tfa)-OSu satisfies this requirement through its acid/base orthogonal protecting group pair: the Boc group is removed first with TFA to allow α-amine coupling to the growing peptide chain or to a branch-point scaffold, while the Tfa group remains intact through multiple TFA cycles during SPPS; subsequently, the Tfa group is cleaved with aqueous ammonia or piperidine to liberate the ε-amine for cyclization or conjugation. This sequential deprotection strategy is documented in triblock copolypept(o)ide synthesis, where poly-Nε-Boc-L-lysine and poly-Nε-Tfa-L-lysine blocks were independently deprotected in a block-selective manner [1]. The Fmoc-Lys(Tfa)-OH alternative cannot be used in Boc-strategy SPPS due to Fmoc incompatibility with TFA deprotection, and Boc-Lys(Boc)-OSu cannot provide selective ε-deprotection because both Boc groups are cleaved simultaneously. The pre-activated NHS ester further eliminates the need for coupling reagents during lysine incorporation, reducing the risk of incomplete coupling at sterically hindered branch points [2].

Solid-Phase Peptide Synthesis Using Boc/Bzl Strategy with Orthogonal Lysine Protection

In classical Boc/Bzl solid-phase peptide synthesis, all side-chain protecting groups and the peptide-resin linkage must withstand repeated TFA treatments used for Nα-Boc removal. The Tfa group on the lysine ε-amine is stable to TFA and remains intact throughout chain assembly, a property confirmed by the observation that Nε-trifluoroacetyl-L-lysine is generated as a side-product only when TFA activation is combined with hydroxymethyl-functionalized resins; use of PAM resins reduces trifluoroacetylation side reactions to <0.02% per cycle [1]. This makes Boc-Lys(Tfa)-OSu particularly suitable for Boc-strategy SPPS where the ε-amine must stay protected until after HF cleavage from the resin. In contrast, Nε-Boc protection (as in Boc-Lys(Boc)-OSu) is partially labile to the repeated TFA treatments of Boc-strategy SPPS, with documented loss of up to 10% Nε-Boc protection per deprotection cycle under certain resin conditions [1]. The NHS ester pre-activation of Boc-Lys(Tfa)-OSu also avoids the need for in situ activation with DCC/HOBt during Boc-strategy coupling steps, where DCC-derived dicyclohexylurea (DCU) precipitation can clog resin beds and flow paths in automated synthesizers [2].

Site-Selective Bioconjugation and Peptide-Drug Conjugate (PDC) Synthesis

Peptide-drug conjugates require precise, site-specific attachment of a cytotoxic payload, fluorophore, or PEG chain to a defined lysine residue within the peptide sequence. Boc-Lys(Tfa)-OSu enables a convergent synthetic strategy: the NHS ester is used to incorporate the protected lysine building block into the peptide chain via SPPS; following chain assembly and global deprotection, the unique Tfa group on the target lysine is selectively removed with aqueous ammonia (1 M, rt, 2 h) without affecting other side-chain functionalities [1]; the liberated ε-amine is then conjugated to an NHS ester-, isothiocyanate-, or maleimide-functionalized payload. This strategy avoids the stochastic labeling of multiple lysine residues that occurs when NHS ester payloads are reacted directly with fully deprotected peptides. The orthogonal Boc/Tfa protection scheme has been exploited in triblock copolypeptide synthesis for spatially resolved post-polymerization modification, demonstrating the feasibility of block-selective functionalization in complex macromolecular architectures [2]. The free-acid analogue Boc-Lys(Tfa)-OH cannot be directly incorporated without activation, adding an extra coupling step that may compromise the integrity of acid- or base-sensitive payloads already attached to the peptide.

Solution-Phase Fragment Condensation for Large Peptide and Protein Synthesis

The convergent synthesis of large peptides and small proteins via fragment condensation requires activated peptide fragments that couple efficiently with minimal epimerization at the C-terminal amino acid. Boc-Lys(Tfa)-OSu can serve as the C-terminal building block of a protected peptide fragment, with the NHS ester providing a pre-activated carboxyl group for direct condensation with an N-terminally deprotected fragment. The Molecules 2017 study demonstrated that TFA-protected amino acid-OSu derivatives react directly with amine nucleophiles without racemization and with yields of 82–85% under optimized conditions [1]. In fragment condensation, the use of a pre-activated NHS ester avoids the epimerization-prone 'activation-in-place' of the C-terminal amino acid with carbodiimides, which is a well-documented source of diastereomeric impurities in convergent peptide synthesis. Additionally, the orthogonal Boc/Tfa protection allows the lysine side chain to be unmasked selectively after fragment assembly for subsequent conjugation or cyclization reactions, a synthetic flexibility not available with lysine building blocks carrying only acid-labile or only base-labile protecting groups [2].

Quote Request

Request a Quote for N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.